molecular formula C12H14N2 B13356997 N-Methyl-2-(quinolin-8-yl)ethan-1-amine

N-Methyl-2-(quinolin-8-yl)ethan-1-amine

Cat. No.: B13356997
M. Wt: 186.25 g/mol
InChI Key: FVNQXKLDLURWHB-UHFFFAOYSA-N
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Description

N-Methyl-2-(quinolin-8-yl)ethan-1-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system attached to an ethanamine moiety, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(quinolin-8-yl)ethan-1-amine typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method involves the alkylation of 8-aminoquinoline with N-methyl-2-chloroethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(quinolin-8-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted ethanamine derivatives .

Scientific Research Applications

N-Methyl-2-(quinolin-8-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-2-(quinolin-8-yl)ethan-1-amine involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can bind to enzymes and receptors, modulating their activity and resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(quinolin-8-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl and ethanamine groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-methyl-2-quinolin-8-ylethanamine

InChI

InChI=1S/C12H14N2/c1-13-9-7-11-5-2-4-10-6-3-8-14-12(10)11/h2-6,8,13H,7,9H2,1H3

InChI Key

FVNQXKLDLURWHB-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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